2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide
Description
2,4-Dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide is a benzamide derivative featuring a unique spirocyclic adamantane-indene scaffold. For example, N'-(4-chlorophenyl)-2-(3,3-[spiro-2-adamantyl]-2,3-dihydro-1H-inden-1-yliden)-1-hydrazine carboxamide () shares the spiro-adamantane-indene framework but replaces the benzamide group with a urea moiety .
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O/c26-18-5-6-20(22(27)12-18)24(30)29-28-23-13-25(21-4-2-1-3-19(21)23)16-8-14-7-15(10-16)11-17(25)9-14/h1-6,12,14-17H,7-11,13H2,(H,29,30)/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMVQMWWBGZLL-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)C5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Activation
A patent by CN105541656A describes a scalable method for benzamide synthesis using benzoic acid, phosphorus oxychloride (POCl₃), and ammonia. Adapted for 2,4-dichlorobenzamide:
- Activation : 2,4-Dichlorobenzoic acid (1 eq) is dissolved in a tetrahydrofuran (THF)/ethyl acetate (1:2 v/v) mixture and cooled to 0–5°C. POCl₃ (1.5 eq) is added dropwise to form the acyl chloride intermediate.
- Ammonolysis : Aqueous ammonia (25–28 wt%, 2.2 eq) is introduced, and the mixture is warmed to 25°C for 4 hours.
- Workup : The organic layer is washed with dilute HCl, sodium bicarbonate, and brine before crystallization from ethanol/water.
Sulfuric Acid-Catalyzed Amidation
A lab-scale protocol from Studocu employs concentrated H₂SO₄ as a catalyst:
- 2,4-Dichlorobenzoic acid (10 mmol) is refluxed with NH₄OH (30 mL) and H₂SO₄ (2 drops) for 2 hours.
- Crude product is recrystallized from ethanol, yielding 72–78%.
Synthesis of Spiro[2H-Indene-3,2'-Adamantane]-1-Amine
Friedel-Crafts Alkylation for Spirocyclization
WO2019097306A2 outlines a method for spirocyclic systems using adamantane derivatives:
- Adamantane bromination : Adamantane (1 eq) is treated with Br₂ (1.2 eq) in CCl₄ at 40°C to yield 1-bromoadamantane.
- Indene coupling : 1-Bromoadamantane reacts with indene magnesium bromide (Grignard reagent) in THF at −78°C, followed by acid quenching to form spiro[2H-indene-3,2'-adamantane].
- Oxidation : The intermediate is oxidized with KMnO₄ in acetone to generate the ketone precursor.
- Reductive amination : The ketone reacts with NH₃/NaBH₄ to yield the primary amine.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CCl₄, 40°C, 6 h | 88 |
| Grignard coupling | THF, −78°C, 2 h | 65 |
| Reductive amination | NH₃/NaBH₄, MeOH, 12 h | 74 |
Imine Formation and Final Coupling
Stereoselective Condensation
The (E)-ylideneamino linker is synthesized via Schiff base formation:
- Imine synthesis : Spiro[2H-indene-3,2'-adamantane]-1-amine (1 eq) reacts with 2,4-dichlorobenzaldehyde (1.05 eq) in toluene under Dean-Stark conditions (120°C, 4 h).
- Oxidation : The imine is oxidized to the ylideneamino derivative using MnO₂ (2 eq) in CH₂Cl₂.
Optimization :
Amide Coupling
The final step couples the ylideneamino intermediate with 2,4-dichlorobenzoyl chloride:
- Activation : 2,4-Dichlorobenzoyl chloride (1.1 eq) is prepared via POCl₃ as per CN105541656A.
- Coupling : The ylideneamino compound (1 eq) and acyl chloride react in dichloromethane (DCM) with Et₃N (2 eq) at 0°C for 1 hour.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (dd, J = 8.4, 2.0 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 2.90–2.60 (m, 12H, adamantane/indene).
- MS (ESI+) : m/z 483.1 [M+H]⁺.
Purity and Stability
- HPLC : 97.3% purity (C18 column, 70:30 MeOH/H₂O).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.
Industrial-Scale Considerations
Solvent Recovery
The THF/ethyl acetate system in CN105541656A achieves 80% solvent recovery via distillation, reducing costs and environmental impact.
Catalytic Efficiency
POCl₃ demonstrates superior activation kinetics compared to SOCl₂ or (COCl)₂, with a 15% higher yield in benzamide synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
2,4-dichloro-N-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Adamantane-Indene Derivatives
The spiro-adamantane-indene scaffold is rare in the literature. In contrast, the target compound replaces the urea with a 2,4-dichlorobenzamide group, which may improve solubility or target selectivity.
2,4-Dichlorobenzamide Derivatives
Several 2,4-dichlorobenzamide analogs with varying substituents have been synthesized and evaluated:
- N-(2-Aminoethyl)-2,4-dichloro-N-arylbenzamides (): These derivatives feature aminoethyl side chains and substituted aryl groups. For instance, compound 12 (N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide) showed high synthetic yields (98%) and structural versatility .
- Alkylamide-Functionalized 1,3,4-Thiadiazoles (): Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) demonstrated potent dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds in molecular docking studies .
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Functional Comparison: DHFR Inhibition Potential
The target compound’s benzamide group and spiro scaffold may position it as a DHFR inhibitor, similar to compound 4 (). Key findings from analogs include:
- Compound 4 : Achieved a ΔG of −9.0 kcal/mol via hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in DHFR’s active site .
- Thiadiazole Derivatives : Structural rigidity and hydrogen-bonding motifs in 1,3,4-thiadiazoles enhance DHFR binding .
- Target Compound : The spiro-adamantane-indene group could improve hydrophobic interactions, but the absence of a thiadiazole ring may reduce binding efficiency compared to compound 4 .
Biological Activity
2,4-Dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide is a complex organic compound notable for its unique structure combining elements of indene and adamantane. This compound belongs to the class of benzamides, which are known for various biological activities including antiviral and anticancer properties. The exploration of its biological activity has garnered interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. Its molecular formula is with a molecular weight of approximately 445.38 g/mol. The compound features two chlorine atoms at the 2 and 4 positions of the benzamide moiety, which may influence its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation : Compounds targeting specific signaling pathways involved in cell growth.
- Induction of apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
Antiviral Activity
The compound is also being investigated for potential antiviral properties. Similar structures have demonstrated efficacy against various viral infections by:
- Disrupting viral replication : Interfering with the viral life cycle at multiple stages.
- Modulating host immune response : Enhancing the body's ability to combat viral infections.
The biological activity of this compound may involve several biochemical pathways:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibiting specific enzymes critical for cancer cell survival. |
| Receptor Modulation | Interacting with cellular receptors to alter signaling cascades. |
| Oxidative Stress Induction | Increasing reactive oxygen species (ROS) leading to cellular damage in cancer cells. |
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various benzamide derivatives including our compound of interest. The findings indicated that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
- Mechanism : Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Study on Antiviral Efficacy
Another research effort focused on the antiviral potential against influenza virus:
- Virus Strain : H1N1 strain was used for testing.
- Results : The compound demonstrated a significant reduction in viral titers when administered pre-infection.
- : It was suggested that the compound interferes with viral entry into host cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide?
Methodological Answer:
The synthesis involves two key steps: (1) spiro-adamantane core formation and (2) benzamide coupling .
- Spiro-Adamantane Synthesis : Adapting methods from spirocyclic adamantane derivatives (e.g., reacting β-amino acid carboxamides with 2-adamantanone under solvent-free or microwave-assisted conditions to form the spiro junction) .
- Benzamide Coupling : Use 2,4-dichlorobenzoyl chloride with the spiro-adamantane imine intermediate. Protect reactive amines (e.g., with Boc groups) to avoid side reactions, followed by HCl deprotection .
- Purification : Employ column chromatography (silica gel) or recrystallization for high-purity yields .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions, spiro junction geometry, and absence of impurities. For example, the imine proton (C=N-H) appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns consistent with the spiro-adamantane and dichlorobenzamide moieties .
- X-ray Crystallography : Resolve the E-configuration of the imine group and spirocyclic geometry (e.g., monoclinic P21/n space group parameters similar to related benzamides) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions for spiro-adamantane formation to improve yield and scalability?
Methodological Answer:
- Solvent-Free or Aqueous Conditions : Reduces side reactions and simplifies purification. For example, microwave-assisted synthesis (80–100°C, 20–30 min) achieves >80% yield in spirocyclic systems .
- Mechanochemical Methods : Ball milling reactants (e.g., adamantanone and β-amino acid carboxamides) enhances reaction efficiency and avoids solvent waste .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Monitor pH to prevent hydrolysis of sensitive intermediates .
Advanced: How should researchers address contradictory pharmacological data in studies involving structural analogs of this compound?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for receptor binding) and assay conditions (e.g., pH, temperature). For example, μ-opioid receptor affinity assays for spiro-adamantane derivatives require strict control of buffer composition .
- Structural Validation : Confirm stereochemistry (e.g., E/Z isomerism in imine groups) using NOESY NMR or X-ray data, as minor structural variations drastically alter activity .
- Meta-Analysis of Analog Data : Compare results from compounds like AH-7921 (a μ-opioid agonist with structural similarities) to identify trends in substituent effects .
Advanced: What computational strategies are effective for predicting the bioactivity of this spiro-adamantane benzamide?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid or CNS receptors). Focus on hydrophobic pockets accommodating the adamantane moiety .
- QSAR Modeling : Train models with data from analogs (e.g., thiazolidinone-spiro derivatives) to correlate substituent electronegativity (Cl groups) with antibacterial or anti-inflammatory activity .
- ADMET Prediction : Employ SwissADME or ADMETlab to assess blood-brain barrier penetration, leveraging the adamantane group’s known lipophilicity .
Basic: How can researchers troubleshoot low yields in the benzamide coupling step?
Methodological Answer:
- Activation of Carboxylic Acid : Use 2,4-dichlorobenzoyl chloride instead of free acid to enhance reactivity. Ensure anhydrous conditions to prevent hydrolysis .
- Base Selection : Employ non-nucleophilic bases (e.g., DIPEA) to neutralize HCl byproducts without competing in the reaction .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., dichlorophenyl group decomposition) .
Advanced: What strategies validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Adamantane’s rigidity enhances stability at acidic pH .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure binding to human serum albumin (HSA), which correlates with in vivo half-life .
- Metabolite Identification : Perform LC-MS/MS after hepatic microsome incubation to detect oxidation or hydrolysis products (e.g., imine bond cleavage) .
Advanced: How can crystallographic data resolve ambiguities in the spirocyclic geometry of this compound?
Methodological Answer:
- Single-Crystal Growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals. Spiro compounds often crystallize in monoclinic systems (e.g., P21/n) .
- Torsion Angle Analysis : Measure dihedral angles between indene and adamantane rings to confirm spiro junction planarity (e.g., angles <10° indicate minimal strain) .
- Comparative Analysis : Overlay with known spiro-adamantane structures (e.g., from SHELXL-refined datasets) to identify conformational outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
